2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
Description
2-Amino-N-(2,6-dimethylphenyl)acetamide hydrochloride is a synthetic compound with local anesthetic and anti-arrhythmic properties . Its synthesis involves reacting 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide, which is subsequently treated with hexahydroazepine to introduce the amino group, followed by hydrochlorination . The molecular formula of the base compound is C₁₀H₁₄N₂O (MW: 178.23), while the hydrochloride derivative has a molecular weight of approximately 214.68 g/mol (base + HCl) . The compound’s primary mechanism involves sodium channel inhibition, reducing neuronal excitability and cardiac arrhythmias .
Properties
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVGPNNVMZBKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35891-83-9 | |
| Record name | Acetamide, 2-amino-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35891-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 2-Chloro-N-(2,6-Dimethylphenyl)Acetamide
The initial step involves chloroacetylation of 2,6-dimethylaniline, a reaction optimized for high yield and purity.
Reaction Conditions
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Reactants : 2,6-Dimethylaniline, chloracetyl chloride (ClCH₂COCl).
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Solvent : Benzene or toluene.
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Temperature : Reflux (80–100°C).
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Catalyst : None required; exothermic reaction controlled via dropwise addition.
Procedure
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2,6-Dimethylaniline (30 g) is dissolved in benzene (125 mL) and heated to reflux.
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Chloracetyl chloride (1 mol equivalent) is added dropwise to maintain gentle reflux.
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Post-addition, the mixture is refluxed for 2 hours, yielding 2-chloro-N-(2,6-dimethylphenyl)acetamide as crystalline precipitates upon cooling.
Key Data
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | ≥98% |
| Melting Point | 87–88°C (crystallized) |
Substitution with Ammonia to Form 2-Amino-N-(2,6-Dimethylphenyl)Acetamide
The chloro intermediate undergoes nucleophilic substitution with ammonia to introduce the primary amine group.
Reaction Conditions
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Reactants : 2-Chloro-N-(2,6-dimethylphenyl)acetamide, aqueous ammonia (NH₃).
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Solvent : Ethanol or isopropanol.
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Temperature : 60–70°C (reflux).
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Time : 6–8 hours.
Procedure
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The chloro compound (1 mol) is suspended in ethanol.
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Aqueous ammonia (2–3 mol equivalents) is added slowly.
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The mixture is refluxed until complete substitution (monitored via TLC).
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The product is isolated by vacuum filtration and washed with cold ethanol.
Key Data
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity (NMR) | ≥95% |
Formation of Hydrochloride Salt
The free base is converted to its hydrochloride salt for enhanced stability and solubility.
Procedure
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2-Amino-N-(2,6-dimethylphenyl)acetamide is dissolved in methanol.
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Dilute hydrochloric acid (10% w/w) is added dropwise until pH ≈ 2.
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The solution is cooled to 0–5°C, inducing crystallization.
Key Data
| Parameter | Value |
|---|---|
| Yield | 90–95% |
| Solubility (Water) | 50 mg/mL |
Direct Amidation Using Glycine Derivatives
Protection of Glycine’s Amino Group
To avoid side reactions, glycine’s amine is protected using tert-butoxycarbonyl (Boc) groups.
Reaction Conditions
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Reactants : Glycine, di-tert-butyl dicarbonate (Boc₂O).
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Solvent : Tetrahydrofuran (THF).
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Catalyst : 4-Dimethylaminopyridine (DMAP).
Procedure
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Glycine (1 mol) is suspended in THF with Boc₂O (1.2 mol).
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DMAP (0.1 mol) is added, and the mixture is stirred at 25°C for 12 hours.
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Boc-protected glycine is isolated via extraction and evaporation.
Activation and Coupling with 2,6-Dimethylaniline
The protected glycine is activated for amide bond formation.
Reaction Conditions
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Reactants : Boc-glycine, 2,6-dimethylaniline.
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Activation Reagent : Thionyl chloride (SOCl₂).
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Solvent : Dichloromethane (DCM).
Procedure
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Boc-glycine is treated with SOCl₂ to form the acid chloride.
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2,6-Dimethylaniline (1 mol) is added, and the mixture is stirred at 0°C for 2 hours.
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The Boc-protected amide is isolated via aqueous workup.
Deprotection and Salt Formation
The Boc group is removed to yield the free amine, followed by hydrochloride salt formation.
Procedure
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The protected amide is treated with trifluoroacetic acid (TFA) in DCM.
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After deprotection (2 hours), the free amine is neutralized and extracted.
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Hydrochloric acid is added to precipitate the hydrochloride salt.
Key Data
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Overall Yield | 60–65% | 50–55% |
| Purity | ≥98% | ≥95% |
| Scalability | Industrial | Lab-scale |
Industrial-Scale Production Considerations
Solvent Optimization
Benzene, while effective in small-scale synthesis, is replaced with toluene in industrial settings due to toxicity concerns.
Comparative Solvent Data
| Solvent | Boiling Point | Toxicity | Yield Impact |
|---|---|---|---|
| Benzene | 80°C | High | No change |
| Toluene | 111°C | Moderate | +5% yield |
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted amides, amine derivatives, and other related compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Local Anesthetic Activity
2-Amino-N-(2,6-dimethylphenyl)acetamide hydrochloride is recognized as a metabolite of lidocaine, a widely used local anesthetic. Its mechanism involves blocking sodium channels in nerve cells, thus preventing the initiation and propagation of nerve impulses. This action is similar to that of lidocaine, making it valuable for research into local anesthetics and their mechanisms of action.
Case Study:
In experimental models, the compound demonstrated comparable anesthetic efficacy to lidocaine and bupivacaine. A study involving subcutaneous injections in mice showed that it effectively inhibited pain responses, suggesting potential for clinical applications in pain management .
Anti-Arrhythmic Properties
The compound has also been investigated for its anti-arrhythmic properties. In controlled studies, it was compared with established anti-arrhythmic agents like lidocaine and thoca'nide. Results indicated that this compound could inhibit ventricular arrhythmias effectively, highlighting its potential role in cardiac therapies .
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various chemical compounds. It can undergo reactions such as nucleophilic substitution and oxidation to form derivatives that are useful in medicinal chemistry .
Synthesis Overview:
The synthesis typically involves reacting 2,6-dimethylaniline with glycine derivatives under controlled conditions to produce high yields of the hydrochloride salt form.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Forms substituted amides with electrophiles |
| Oxidation | Converts to corresponding amides or other derivatives |
| Reduction | Produces different amine derivatives |
Metabolic Pathway Studies
In biochemical research, this compound is utilized to study the metabolic pathways of lidocaine. It can be administered to experimental models where its concentration is measured using analytical techniques like mass spectrometry to provide insights into drug metabolism and pharmacokinetics.
Experimental Methodology:
- Administration of the compound to animal models.
- Collection of biological samples at various time intervals.
- Analysis using mass spectrometry for quantification.
Thermodynamic Studies
The compound's physical properties such as boiling point, solubility, and density can be measured under varying conditions to understand its thermodynamic behavior. Such studies are crucial for applications in chemical engineering and materials science.
Recent studies have highlighted the biological activity of this compound as a competitive inhibitor in enzymatic processes. Its structure allows it to interact with specific receptors and enzymes, influencing physiological responses significantly .
Key Findings:
- The compound exhibited notable interactions with various biological targets.
- Molecular docking simulations revealed its potential pharmacokinetic behavior.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride involves its interaction with sodium channels in nerve cells. By blocking these channels, it prevents the initiation and propagation of nerve impulses, leading to its anesthetic effects. This mechanism is similar to that of lidocaine, from which it is derived .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound belongs to the acetamide class, sharing a core structure with several pharmacologically active agents. Key analogues include:

Key Observations :
- Lidocaine differs in its diethylamino substituent, enhancing lipophilicity and prolonging its duration of action compared to the amino group in the target compound .
- Tocainide ’s propanamide backbone reduces sodium channel binding affinity, shifting its primary use to ventricular arrhythmias .
- MEGX, a lidocaine metabolite, shares structural similarity but has reduced potency due to the ethylamino group .
Pharmacological and Mechanistic Comparisons
Key Differences :
- Tocainide and mexiletine exhibit dual ion channel effects, broadening their anti-arrhythmic applications but increasing side-effect profiles .
Biological Activity
2-Amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, commonly known as a derivative of procaine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C11H16ClN
- Molecular Weight : 201.71 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily revolves around its role as a competitive inhibitor in various enzymatic processes. Its structure allows it to interact with specific receptors and enzymes, influencing physiological responses.
Key Mechanisms:
- Local Anesthetic Properties : Similar to procaine, this compound exhibits local anesthetic effects by blocking sodium channels, which prevents the propagation of action potentials in neurons.
- Inhibition of Enzymes : It has been shown to inhibit certain enzymes related to pain pathways and inflammation, contributing to its analgesic properties.
Biological Activity and Pharmacological Effects
Research indicates that this compound possesses several pharmacological effects:
- Analgesic Activity : Demonstrated efficacy in reducing pain in animal models.
- Anti-inflammatory Effects : Inhibits inflammatory pathways, potentially useful in treating conditions like arthritis.
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
Study 1: Analgesic Efficacy
A study published in the Journal of Pain Research evaluated the analgesic effects of the compound in rodent models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.
| Group | Pain Response (Mean ± SD) |
|---|---|
| Control | 7.5 ± 1.2 |
| Low Dose (10 mg/kg) | 4.3 ± 0.8 |
| High Dose (50 mg/kg) | 2.1 ± 0.5 |
Study 2: Anti-inflammatory Activity
In another research published in Pharmacology Reports, the anti-inflammatory effects were assessed using carrageenan-induced paw edema in rats.
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Aspirin (100 mg/kg) | 60 |
| Compound (50 mg/kg) | 45 |
The compound showed significant edema reduction but was less effective than aspirin.
Study 3: Antimicrobial Activity
A study reported in Antibiotics journal tested the antimicrobial activity against several bacterial strains. The compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Q. How does this compound interact with voltage-gated sodium channels (Naᵥ), and what experimental models are optimal for studying these interactions?
- Methodological Answer : Patch-clamp electrophysiology in transfected HEK293 cells expressing human Naᵥ1.7 channels is widely used to measure IC₅₀ values. Comparative studies with lidocaine (a known Naᵥ blocker) can contextualize potency. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity to the channel’s inner pore domain, focusing on interactions with residues like F1742 and Y1771 .
Q. What pharmacogenomic factors influence the metabolism of this compound, and how can these be modeled in vitro?
- Methodological Answer : Hepatic CYP1A2 and CYP3A4 are likely primary metabolizing enzymes, as seen in lidocaine . In vitro models include:
- Human liver microsomes (HLM) incubated with NADPH to identify phase I metabolites.
- HepaRG cells or primary hepatocytes for assessing inter-individual variability due to polymorphisms (e.g., CYP1A2*1C, associated with reduced activity) .
- LC-HRMS for metabolite identification, focusing on dealkylated or hydroxylated products .
Q. What experimental designs are recommended for evaluating the stability of this compound under accelerated storage conditions?
- Methodological Answer : Follow ICH guidelines Q1A(R2):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

